4,4-dimethyl-2,3-dihydro-1H-isoquinoline-6-carbonitrile
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Overview
Description
4,4-Dimethyl-2,3-dihydro-1H-isoquinoline-6-carbonitrile is a heterocyclic organic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product.
Industrial Production Methods: While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-2,3-dihydro-1H-isoquinoline-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4,4-Dimethyl-2,3-dihydro-1H-isoquinoline-6-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
2-Methyl-3,4-dihydro-1H-isoquinoline-4,6,7-triol: Known for its biological activities and structural similarity.
6-Methoxy-3,4-dihydro-1H-isoquinoline: Investigated for its potential in treating diabetes.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Uniqueness: 4,4-Dimethyl-2,3-dihydro-1H-isoquinoline-6-carbonitrile stands out due to its unique structural features, such as the presence of a nitrile group and the specific substitution pattern on the isoquinoline ring
Properties
Molecular Formula |
C12H14N2 |
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Molecular Weight |
186.25 g/mol |
IUPAC Name |
4,4-dimethyl-2,3-dihydro-1H-isoquinoline-6-carbonitrile |
InChI |
InChI=1S/C12H14N2/c1-12(2)8-14-7-10-4-3-9(6-13)5-11(10)12/h3-5,14H,7-8H2,1-2H3 |
InChI Key |
JKKXNROQYWHIKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC2=C1C=C(C=C2)C#N)C |
Origin of Product |
United States |
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